2-(Azetidin-3-yl)-1-methylbenzimidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-1-methylbenzimidazole |
InChI |
InChI=1S/C11H13N3/c1-14-10-5-3-2-4-9(10)13-11(14)8-6-12-7-8/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
UYKBOAMBZWBHIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CNC3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Azetidin 3 Yl 1 Methylbenzimidazole and Its Analogs
Retrosynthetic Analysis of the 2-(Azetidin-3-yl)-1-methylbenzimidazole Core
A plausible retrosynthetic analysis of this compound (I) suggests that the primary disconnection can be made at the C2-carbon of the benzimidazole (B57391) ring and the C3-carbon of the azetidine (B1206935) ring. This leads to two key building blocks: a suitably functionalized 1-methyl-1H-benzo[d]imidazol-2-yl precursor (II) and an azetidine-3-yl electrophile or nucleophile (III).
A more convergent approach involves the disconnection of the benzimidazole ring itself, envisioning its formation from N-methyl-benzene-1,2-diamine (IV) and a functionalized azetidine precursor, such as azetidine-3-carboxylic acid or its derivatives (V). This strategy is often advantageous as it allows for the late-stage introduction of the benzimidazole core onto a pre-synthesized and often chiral azetidine moiety.
Classical and Modern Approaches for Benzimidazole Ring Construction
The formation of the benzimidazole ring is a well-established transformation in organic synthesis, with a variety of methods available, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling strategies.
Phillips Reaction and Related Cyclocondensation Methods
The Phillips reaction, a classical method for benzimidazole synthesis, involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions and high temperatures. nuph.edu.uasemanticscholar.org For the synthesis of the target molecule, N-methyl-benzene-1,2-diamine would be reacted with a protected azetidine-3-carboxylic acid. The reaction typically requires strong acids like polyphosphoric acid (PPA) or mineral acids and heating, which might not be compatible with the strained azetidine ring. researchgate.net
Modern variations of this cyclocondensation utilize milder conditions. For instance, the reaction can be promoted by microwave irradiation, which can reduce reaction times and improve yields. nih.gov The use of various condensing agents can also facilitate the reaction under less harsh conditions. nuph.edu.ua
| Reactants | Conditions | Product | Reference |
| o-phenylenediamine and acetic acid | Dilute mineral acid, heat | 2-methylbenzimidazole | semanticscholar.org |
| o-phenylenediamines and carboxylic acids | Dehydrating conditions | 2-substituted benzimidazoles | nih.gov |
| o-phenylenediamines and aldehydes | Oxidative coupling | 2-substituted benzimidazoles | nih.gov |
Palladium-Catalyzed C-N Cross-Coupling Strategies
Palladium-catalyzed C-N cross-coupling reactions have emerged as powerful tools for the synthesis of N-heterocycles, including benzimidazoles. researchgate.netnih.gov These methods offer high efficiency and functional group tolerance. A common strategy involves the intramolecular cyclization of a 2-amino-N-acylanilide precursor. This precursor can be assembled via a palladium-catalyzed amidation of a 2-haloaniline with an appropriate amide.
For the synthesis of this compound, a 2-bromo-N-methylaniline could be coupled with an azetidine-3-carboxamide, followed by an intramolecular C-N bond formation to yield the benzimidazole ring. The development of advanced ligand systems has significantly expanded the scope of these reactions, allowing for the use of a wide range of substrates under mild conditions. researchgate.netnih.gov
| Coupling Partners | Catalyst/Ligand | Product | Reference |
| Primary amides and five-membered heterocyclic bromides | Pd/AdBrettPhos | N-arylated heterocycles | researchgate.net |
| Amines and aryl halides | Palladium catalysts | Aromatic amines | researchgate.netnih.gov |
| ortho-functionalized anilines and (pseudo)aryl halide | Palladium catalyst | Tricyclic aza-heterocycles | nih.gov |
Copper-Promoted One-Pot Approaches for Benzimidazole Synthesis
Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-based methods for benzimidazole synthesis. researchgate.netrsc.org One-pot procedures involving copper catalysts have been developed for the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamines, aldehydes, and other coupling partners. These methods often proceed via a domino or cascade reaction sequence, forming multiple bonds in a single operation. rsc.org
A notable copper-promoted approach is the synthesis of 2-arylaminobenzimidazoles through a domino C-N cross-coupling reaction. researchgate.netrsc.org While not directly applicable to the synthesis of a 2-alkyl-substituted benzimidazole, this methodology highlights the potential of copper catalysis in constructing the benzimidazole core through efficient C-N bond formation.
| Reaction Type | Catalyst | Key Features | Reference |
| Domino C-N cross-coupling | Copper salt | One-pot synthesis of 2-arylaminobenzimidazoles | researchgate.netrsc.org |
| Coupling of o-phenylenediamines, aldehydes, and phenylpropiolic acid | Copper catalyst | Formation of three C-N bonds and one Csp-Csp bond in one pot | |
| Construction of 1,2-disubstituted benzimidazoles | Low-cost copper salt | Simple, one-pot coupling reaction |
Synthesis of the Azetidine Moiety and its Integration into the Benzimidazole Scaffold
Construction of Azetidine Rings via Cycloaddition Reactions
[2+2] Cycloaddition reactions are a powerful method for the construction of four-membered rings, including azetidines. The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, provides a direct route to functionalized azetidines. Visible-light-mediated [2+2] cycloadditions have also been developed as a mild and general protocol for azetidine synthesis.
Another important cycloaddition approach is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). While this yields an oxidized form of the azetidine ring, the resulting β-lactam can be a versatile intermediate for further functionalization.
| Reaction Type | Reactants | Product | Reference |
| Aza Paternò–Büchi reaction | Imine and alkene | Azetidine | |
| Visible-light-mediated [2+2] cycloaddition | Oximes and olefins | Azetidine | |
| Staudinger synthesis | Ketene and imine | β-Lactam (Azetidin-2-one) |
The integration of the azetidine moiety into the benzimidazole scaffold can be achieved by reacting a pre-formed benzimidazole with a suitable azetidine derivative or by constructing the benzimidazole ring from an azetidine-containing precursor. For instance, arylidene-2-aminobenzimidazoles can be reacted with chloroacetyl chloride in a cyclocondensation reaction to yield benzimidazolyl-azetidin-2-ones. Although this provides an azetidin-2-one (B1220530) derivative, it demonstrates a viable strategy for linking the two heterocyclic systems.
Stereoselective Synthesis of Azetidine Derivatives
The azetidine ring, a strained four-membered nitrogen heterocycle, is a crucial component of many biologically active compounds. nih.gov Its synthesis, particularly with stereochemical control, is a significant challenge in organic chemistry. Strategies for the stereoselective synthesis of azetidine derivatives, which serve as precursors to the target molecule, often involve the cyclization of acyclic precursors containing a chiral auxiliary or the use of chiral catalysts.
One prominent method for the flexible and stereoselective synthesis of chiral azetidin-3-ones involves a gold-catalyzed intermolecular oxidation of alkynes. nih.govnih.gov This approach utilizes chiral N-propargylsulfonamides, which are readily accessible in high enantiomeric excess through chiral sulfinamide chemistry. nih.govnih.gov The key step is an oxidative cyclization where a reactive α-oxo gold carbene intermediate is generated, which then undergoes an intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov The use of a t-butanesulfonyl protecting group is advantageous as it leverages the established chemistry of chiral t-butanesulfinimine and can be removed under acidic conditions. nih.gov
Another approach involves the diastereoselective synthesis of 2-arylazetidines from simple building blocks like oxiranes. semanticscholar.org A general, scalable two-step method has been described that yields versatile alkaloid-type azetidines. This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered ring products. semanticscholar.org Spectroscopic analysis confirms that the substituents at the 2 and 3 positions of the azetidine ring are arranged in a trans geometry. semanticscholar.org
The table below summarizes key aspects of these stereoselective methods.
| Method | Key Precursor | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |
| Gold-Catalyzed Oxidative Cyclization | Chiral N-propargylsulfonamides | Gold Catalyst (e.g., Et₃PAuNTf₂) | Intramolecular N-H Insertion | High e.e. (>98%) |
| Diastereoselective Oxirane Ring-Opening | Substituted Oxiranes & Amines | Strong Alkali Amide Bases | Intramolecular Cyclization | trans Diastereoselectivity |
Formation of Azetidinone and Other Related Four-Membered Heterocycles
Azetidin-2-ones, commonly known as β-lactams, are structural isomers of azetidin-3-ones and represent a widely studied class of four-membered heterocycles. nih.govnih.gov Their synthesis is relevant as they can be chemically modified to provide access to other functionalized azetidines. The Staudinger ketene-imine cycloaddition is a classic and versatile method for constructing the azetidin-2-one ring. koreascience.kr This [2+2] cycloaddition involves the reaction of a ketene with an imine. Numerous monocyclic β-lactams have been prepared by reacting an acid chloride (a ketene precursor) with an imine in the presence of a tertiary amine. koreascience.kr
Recent synthetic efforts have focused on creating hybrid molecules incorporating the azetidinone ring. For instance, new series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides have been synthesized. nih.gov The final cyclization step to form the azetidinone ring is achieved by reacting a precursor Schiff base (imine) with chloroacetyl chloride in the presence of triethylamine. nih.govresearchgate.net This reaction highlights a common strategy for forming the β-lactam ring onto a pre-existing molecular scaffold.
Some research has also explored the synthesis of 2-azetidinone derivatives directly linked to a benzimidazole nucleus. researchgate.netresearchgate.net In these multi-step syntheses, a benzimidazole-containing precursor is converted into a Schiff base, which is then cyclized with chloroacetyl chloride to yield the final benzimidazole-azetidinone hybrid. researchgate.net
The following table outlines common reaction conditions for azetidinone formation.
| Precursors | Reagents | Solvent | Key Features |
| Schiff Base (Imine) + Chloroacetyl Chloride | Triethylamine | 1,4-Dioxane | Forms N-substituted 3-chloro-2-azetidinones |
| Imine + Acid Chloride | Tertiary Amine | Various | Classic Staudinger [2+2] cycloaddition |
| Benzimidazole-Schiff Base + Chloroacetyl Chloride | Triethylamine | DMF | Creates direct benzimidazole-azetidinone hybrids |
N-Alkylation and N-Substitution Methodologies for Benzimidazole Functionalization
The introduction of a methyl group at the N-1 position of the benzimidazole ring is a key step in the synthesis of the target compound. N-alkylation of benzimidazoles is a well-established transformation, though modern methods aim for higher efficiency and sustainability.
A sustainable approach for the N-1 alkylation of benzimidazole derivatives has been developed that operates under volatile organic solvent-free conditions in an alkaline water-SDS (sodium dodecyl sulfate) system. lookchem.com The inclusion of SDS as a surfactant enhances the reaction rate by mitigating solubility issues of the substrates in the aqueous medium. This method has proven effective for various alkylating agents, including benzyl (B1604629) bromide and cetyl bromide, with reactive halides allowing the reaction to proceed at ambient temperature. lookchem.com
Alternatively, metal catalyst-free N-allylation and N-alkylation have been achieved using Morita–Baylis–Hillman (MBH) alcohols and acetates. beilstein-journals.orgnih.gov This protocol involves a highly regioselective α-N-nucleophilic allylic substitution where imidazole (B134444) or benzimidazole acts as the nucleophile. The reactions can be carried out in refluxing toluene, often without the need for any catalysts or additives, to afford the N-substituted products in good yields. beilstein-journals.org
Ketonic Mannich bases have also been employed as alkylating agents for benzimidazole and its derivatives. researchgate.net The reaction is typically carried out by refluxing the benzimidazole with the Mannich base in an ethanol-water mixture, leading to novel 1-(3-oxopropyl)benzimidazoles. researchgate.net
| Alkylating Agent | Catalyst/Medium | Temperature | Advantages |
| Alkyl Halides | 50% aq. NaOH-SDS | Ambient to 60°C | Sustainable, solvent-free, enhanced reaction rate |
| MBH Alcohols/Acetates | None (Toluene, reflux) | Reflux | Catalyst-free, high regioselectivity |
| Ketonic Mannich Bases | Ethanol-Water (1:1 v/v) | Reflux | Access to 1-(3-oxopropyl) derivatives |
Green Chemistry Principles and Sustainable Synthesis Approaches
Traditional methods for synthesizing benzimidazoles often involve prolonged heating, complex setups, and the use of hazardous solvents and expensive catalysts, leading to environmental concerns. ijarsct.co.inchemmethod.com Green chemistry offers principles to mitigate these issues by designing environmentally benign chemical processes. ijarsct.co.inchemmethod.com
Key green approaches applicable to the synthesis of this compound include:
Use of Green Solvents: Replacing toxic organic solvents with greener alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DES) is a primary goal. nih.govmdpi.com DES, formed from components like choline (B1196258) chloride and o-phenylenediamine, can act as both the reaction medium and a reactant, simplifying the process. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize side reactions. ijarsct.co.inrjptonline.org This energy-efficient technique is a powerful tool for green organic synthesis. rjptonline.org
Catalyst-Free and Solvent-Free Reactions: Some benzimidazole syntheses can be performed under solvent- and catalyst-free conditions, for example, by grinding the reactants together, sometimes with a solid support like silica (B1680970) gel. mdpi.com
Use of Eco-Friendly Catalysts: When catalysts are necessary, green options include recyclable catalysts like Er(OTf)₃ or the use of natural extracts, such as that from Citrus hystrix DC leaves, which can act as a key reactant source. ijarsct.co.in
The table below contrasts conventional and green synthesis approaches for benzimidazole formation.
| Feature | Conventional Method | Green Approach |
| Solvent | Toxic/Volatile Organic Solvents (e.g., DMF, Acetic Acid) | Water, Ionic Liquids, Deep Eutectic Solvents (DES) |
| Energy | Prolonged conventional heating (reflux) | Microwave irradiation, ambient temperature reactions |
| Catalyst | Stoichiometric acids, expensive/toxic metals | Recyclable catalysts, biocatalysts, catalyst-free |
| Efficiency | Longer reaction times, often lower yields | Shorter reaction times, high yields |
| Workup | Complex isolation, generation of waste | Simple workup, easy product isolation |
By integrating these principles into the synthetic route for this compound, chemists can develop more sustainable and efficient manufacturing processes.
Structure Activity Relationship Sar Studies of 2 Azetidin 3 Yl 1 Methylbenzimidazole Derivatives
Positional Scanning and Substituent Effects on the Benzimidazole (B57391) Nucleus
The benzimidazole core is a key pharmacophore that offers multiple positions for substitution, allowing for the fine-tuning of a molecule's electronic, steric, and physicochemical properties. nih.govresearchgate.net SAR studies indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold significantly influence biological activity. nih.govresearchgate.netresearchgate.netnih.gov
Generally, substitution on the nitrogen atom in the benzimidazole ring can render a compound inactive in certain assays, particularly if the N-H proton is involved in essential hydrogen bonding interactions. tandfonline.com However, strategic N1-alkylation can also be a viable strategy to modulate activity. Studies on related benzimidazole scaffolds have shown that increasing the alkyl chain length at the N1 position can lead to a decrease in activity. For instance, in a series of antifungal benzimidazoles, activity was reduced when the N1-methyl group was replaced with an ethyl group. nih.gov Conversely, replacing the small alkyl group with a larger aryl substituent, such as a phenyl ring, has been shown to increase antifungal activity in some series. nih.gov In the context of 2-(Azetidin-3-yl)-1-methylbenzimidazole, replacing the N1-methyl group with larger, bulkier, or more lipophilic groups would likely alter the compound's binding mode and pharmacokinetic properties. N-acylated benzimidazoles may also serve as prodrugs for their corresponding active deacylated counterparts. tandfonline.com
Table 1: Effect of N1-Position Modifications on Benzimidazole Activity
| N1-Substituent | General Effect on Activity | Rationale / Example | Citation(s) |
|---|---|---|---|
| Methyl | Baseline Activity | Small, metabolically stable group. | |
| Ethyl | Often Decreased | Increased alkyl chain length can reduce activity. | nih.gov |
| Larger Alkyl Chains | Generally Decreased | Linear increase in alkyl chain length (C1 to C7) can show variable effects, sometimes increasing then decreasing activity. | acs.org |
| Aryl (e.g., Phenyl) | Often Increased | Introduces potential for π-stacking interactions and alters electronics. | nih.gov |
| Acyl | Inactive (Prodrug) | Can be hydrolyzed in vivo to the active N-H compound. | tandfonline.com |
| Hydrogen (unsubstituted) | Often Essential | The N-H proton can act as a crucial hydrogen bond donor. | tandfonline.com |
The benzene (B151609) portion of the benzimidazole nucleus offers several positions (typically 4, 5, 6, and 7) for substitution. Modifications here are crucial for modulating lipophilicity, electronic character, and steric profile, thereby influencing target affinity and pharmacokinetic properties.
Research on various benzimidazole derivatives has established clear SAR trends. The electronic nature of the substituent is particularly important.
Electron-Withdrawing Groups (EWGs): Substituents with strongly electron-withdrawing properties, such as nitro (NO₂) or certain amide groups (NHCOCH₃), tend to result in compounds with low biological activity. tandfonline.comnih.gov Similarly, acidic groups like carboxylic acid (-COOH) and sulfonic acid (-SO₃H) at the 5-position have been shown to decrease or eliminate activity in antifungal assays. nih.gov
Electron-Donating Groups (EDGs): In contrast, the presence of electron-releasing groups is often beneficial for activity. tandfonline.com For example, a methyl group at the 5-position has been identified as a crucial element for enhancing the anticancer activity of certain benzimidazole derivatives. rsc.org The presence of electron-donating methyl groups on the benzene ring has also been correlated with increased antibacterial activity. biointerfaceresearch.com
Unsubstituted Positions: In some contexts, the absence of a substituent is optimal. For instance, having a hydrogen atom at the 5-position of the benzimidazole ring was found to be more advantageous for antifungal activity than having an electron-withdrawing group at the same position. nih.gov
The position of the substituent also matters. The 5- and 6-positions are the most commonly explored and have been shown to significantly impact the therapeutic potential of these compounds. nih.gov
Table 2: Influence of Benzene Ring Substituents on Benzimidazole Activity
| Position | Substituent Type | Example(s) | General Effect on Activity | Citation(s) |
|---|---|---|---|---|
| 5/6 | Strong EWG | -NO₂, -CF₃ | Generally Decreased | tandfonline.comnih.gov |
| 5/6 | Hydrophilic/Acidic | -NHCOCH₃, -COOH, -SO₃H | Generally Decreased | tandfonline.comnih.govnih.gov |
| 5/6 | EDG | -CH₃, -OCH₃ | Generally Increased | tandfonline.comrsc.orgbiointerfaceresearch.com |
| 5/6 | Halogens | -Cl, -F | Variable; can increase lipophilicity and binding | nih.gov |
| 5 | Hydrogen | -H | Favorable over EWGs in some series | nih.gov |
Structural Modulations of the Azetidine (B1206935) Ring and its Impact on Interactions
The azetidine ring is a strained, four-membered heterocycle that has gained popularity in drug design. chemrxiv.org It serves as a rigid scaffold that can position substituents in specific three-dimensional orientations, making it a powerful tool for probing and optimizing interactions with biological targets.
As the azetidine ring in this compound derivatives can contain chiral centers, its stereochemical configuration is a paramount factor in determining biological activity. The precise spatial arrangement of atoms can dictate whether a molecule fits correctly into a binding site, much like a key fits into a lock.
Studies on other complex azetidine-containing molecules have demonstrated the critical nature of stereochemistry. For example, in a series of bicyclic azetidine antimalarial compounds, SAR analysis revealed that only two of the eight possible stereoisomers were active, highlighting that specific configurations at the chiral centers were essential for biological function. nih.gov Similarly, the different stereoisomers of azetidine-2,3-dicarboxylic acid have been investigated as conformationally restricted analogs of NMDA, with the expectation that each isomer would exhibit a unique pharmacological profile at NMDA receptors. nih.gov This underscores that even subtle changes in the 3D geometry of the azetidine ring can lead to dramatic differences in activity, selectivity, and toxicity. Therefore, the stereocontrolled synthesis and evaluation of individual enantiomers or diastereomers of this compound derivatives are essential for a complete SAR understanding. chemrxiv.org
The C2 and C3 positions of the azetidine ring are prime locations for introducing functional groups to modulate activity and physicochemical properties. The parent compound links the benzimidazole core via the C3 position, leaving the azetidine nitrogen (N1) and the C2 position available for further derivatization.
Functionalization of the azetidine ring is a common strategy in medicinal chemistry to introduce new vectors for interaction with a target protein. rsc.org Adding groups such as hydroxyls, amides, or small alkyl chains can introduce hydrogen bond donors or acceptors, create new van der Waals interactions, or alter the molecule's solubility and metabolic stability. For instance, SAR studies on azetidine-containing dipeptides showed that substitutions at the C-terminal side-chain, analogous to C3 functionalization, were critical for antiviral activity. nih.gov The synthesis of intermediates like alkyl 3-bromoazetidine-3-carboxylates provides a versatile platform for introducing a wide array of nucleophiles at the C3 position, enabling the exploration of diverse chemical space. researchgate.net Such modifications can transform the azetidine from a simple linker into a key interacting moiety.
Table 3: Potential Impact of Azetidine Ring Functionalization
| Position of Functionalization | Type of Group | Potential Impact on Activity | Rationale | Citation(s) |
|---|---|---|---|---|
| C2 | Small Alkyl | Modulate steric profile and lipophilicity | Can fill small hydrophobic pockets in a binding site. | chemrxiv.org |
| C2/C3 | Hydroxyl (-OH) | Increase potency and solubility | Introduces a hydrogen bond donor/acceptor. | nih.gov |
| C3 | Amide/Carboxamide | Modulate binding and cell permeability | Introduces H-bond donors/acceptors and alters polarity. | nih.gov |
| N1 (Azetidine) | Various Substituents | Can significantly alter activity | The substituent projects into a different vector, potentially interacting with new regions of the target. | researchgate.netnih.gov |
Linker Chemistry and Conformational Flexibility
The azetidine ring in the this compound scaffold is not merely a substituent but also acts as a rigid linker that dictates the spatial relationship between the benzimidazole core and any functional groups attached to the azetidine nitrogen. The inherent strain of the four-membered ring restricts its conformational freedom compared to more flexible linkers like pyrrolidines or piperidines.
This conformational rigidity is a key feature in drug design. The azetidine ring can act as a "turn-inducing element," locking the molecule into a specific, biologically active conformation. researchgate.netnih.gov For example, NMR studies of azetidine-containing dipeptides identified a γ-type reverse turn conformation induced by the azetidine ring, which appeared to be important for their antiviral activity. nih.gov Furthermore, azetidine amides possess a unique torsional profile that differentiates their SAR from other tertiary amides, often behaving more like less-substituted amides without having a labile N-H donor. drughunter.com By constraining the orientation of the benzimidazole nucleus, the azetidine ring can minimize the entropic penalty of binding to a target, potentially leading to higher affinity. This makes the azetidine ring a valuable "conformationally restricted bioisostere" for more flexible alkyl-amine chains. chemrxiv.org
Rational Design Principles Based on SAR Insights
The rational design of novel therapeutic agents based on the this compound scaffold is guided by a systematic understanding of its structure-activity relationships (SAR). SAR studies involve the synthesis of a series of derivatives and the evaluation of how specific structural modifications influence their biological activity. These insights are crucial for optimizing potency, selectivity, and pharmacokinetic properties. While specific SAR studies on this compound are not extensively documented in publicly available research, principles can be extrapolated from studies on related benzimidazole and azetidine derivatives.
The benzimidazole core is a versatile scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets. rsc.orgresearchgate.net The design of derivatives often focuses on substitutions at three key positions: the N1 position of the benzimidazole ring, the C2 position which links to the azetidine ring, and various positions on the azetidine ring itself.
Key Principles Guiding Rational Design:
Modification of the Benzimidazole Core: Substitutions on the benzene portion of the benzimidazole ring can significantly impact activity. For instance, the introduction of small alkyl groups, such as a methyl group, can influence lipophilicity and, consequently, cell permeability and metabolic stability. The electronic properties of substituents (electron-donating or electron-withdrawing) can also modulate the interaction of the benzimidazole core with its biological target.
Importance of the N1-Methyl Group: The methyl group at the N1 position of the benzimidazole ring is a critical feature. This substitution prevents the formation of a hydrogen bond at this position, which can be crucial for directing the interaction with the target protein. It also increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.
Role of the 2-(Azetidin-3-yl) Moiety: The azetidine ring at the C2 position is a key pharmacophoric element. Its three-dimensional structure and the presence of a basic nitrogen atom allow for specific interactions with target proteins, such as hydrogen bonding and ionic interactions. The constrained nature of the four-membered ring can also confer a favorable conformational rigidity to the molecule, which can lead to higher binding affinity and selectivity.
Substitution on the Azetidine Ring: The nitrogen atom of the azetidine ring is a primary site for modification. The introduction of various substituents can modulate the basicity, steric bulk, and hydrogen bonding capacity of this group. These changes can have a profound effect on the compound's affinity for its target and its selectivity over other related proteins.
Illustrative SAR from Related Benzimidazole Derivatives:
To illustrate the impact of structural modifications, data from SAR studies of related 2-substituted benzimidazole derivatives can be considered. For example, in a series of 2-arylbenzimidazole derivatives designed as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, substitutions on the aryl ring at the 2-position led to significant changes in potency.
| Compound | R1 | R2 | MCH-R1 IC50 (nM) |
| 1a | H | H | 150 |
| 1b | 4-Cl | H | 25 |
| 1c | 4-F | H | 30 |
| 1d | 3-Cl | 4-F | 5 |
| 1e | H | 2-CH3 | >1000 |
Data hypothetical and for illustrative purposes based on general SAR principles.
The data in the table above demonstrates that the introduction of halogen substituents on the 2-aryl ring generally enhances potency, while the addition of a methyl group is detrimental to activity. This suggests that both electronic and steric factors play a crucial role in the interaction with the MCH-R1 receptor.
Similarly, in the design of histamine (B1213489) H3-receptor antagonists based on a benzimidazolone scaffold, modifications at the N1 position and on a piperidine (B6355638) ring connected to the core were explored.
| Compound | N1-Substituent | Piperidine Substituent | H3 Ki (nM) |
| 2a | Methyl | H | 15.2 |
| 2b | Ethyl | H | 8.5 |
| 2c | Isopropyl | H | 25.1 |
| 2d | Methyl | 4-Methyl | 5.3 |
| 2e | Methyl | 4-Phenyl | 1.8 |
Data derived from published research on benzimidazolone derivatives. sigmaaldrich.com
These findings indicate that small alkyl groups at the N1-position are well-tolerated, with an ethyl group being slightly more favorable than a methyl group. Furthermore, substitution on the piperidine ring, particularly with a phenyl group, significantly enhances binding affinity.
By integrating these general principles, medicinal chemists can rationally design novel derivatives of this compound with improved therapeutic potential. The strategy involves a multi-pronged approach of modifying the benzimidazole core, exploring different substituents on the azetidine nitrogen, and potentially altering the linker between the two ring systems to optimize interactions with the specific biological target of interest.
Molecular Interactions and Biological Target Elucidation Preclinical Mechanistic Focus
Identification and Validation of Molecular Targets
There is no available research identifying or validating specific molecular targets for 2-(Azetidin-3-yl)-1-methylbenzimidazole.
Enzyme Inhibition Studies (e.g., Kinases, HDACs, MAO, COX, DNA Polymerases)
No studies reporting the inhibitory activity of this compound against any enzyme class, including kinases, histone deacetylases (HDACs), monoamine oxidases (MAOs), cyclooxygenases (COX), or DNA polymerases, were found. While other benzimidazole (B57391) derivatives have been investigated as inhibitors of various enzymes, such as cholinesterases or tubulin polymerization, this specific compound has not been the subject of such published research.
Receptor Binding and Ligand-Target Engagement Analysis
There is no publicly available data on the receptor binding profile of this compound. Studies on other substituted benzimidazoles have shown affinity for receptors like the corticotropin-releasing factor 1 (CRF-1) receptor or angiotensin II receptor type 2 (AT2), but no such analysis has been published for the title compound.
DNA/RNA Interactions and Intercalation Studies
No literature was found describing the interaction of this compound with DNA or RNA.
Mechanistic Investigations at the Cellular and Subcellular Level (In Vitro Models)
In the absence of an identified molecular target, no in vitro studies on the cellular effects of this compound have been published.
Cell-Based Assays for Pathway Modulation
No information is available regarding the use of this compound in cell-based assays to investigate the modulation of any cellular pathways.
Analysis of Downstream Signaling Events
Consequently, there are no reports on the analysis of downstream signaling events following cellular exposure to this compound.
Subcellular Localization Studies
The determination of a compound's location within a cell is fundamental to understanding its mechanism of action. Knowledge of protein subcellular localization can be pivotal in characterizing the cellular function of new molecular entities. nih.gov The environments within different organelles control a protein's access to various molecular interaction partners. nih.gov Techniques for determining subcellular localization often involve tagging proteins for visualization by microscopy. nih.gov However, specific experimental data regarding the subcellular distribution of this compound is not currently available in published literature. General studies on similar heterocyclic compounds, such as benzimidazole derivatives, indicate a wide range of biological activities which suggest varied subcellular targets, but direct evidence for this specific molecule is lacking. researchgate.netnih.gov
Selectivity and Specificity Profiling against Off-Targets
Selectivity is a critical attribute of a therapeutic compound, defining its ability to interact with its intended biological target with greater affinity than with other unintended targets, known as off-targets. High selectivity can minimize the potential for adverse effects. The benzimidazole scaffold is a common feature in many biologically active compounds, and derivatives have been shown to interact with a variety of targets, including enzymes like cyclooxygenases and kinases. researchgate.netnih.gov
A comprehensive selectivity profile for this compound would typically involve screening the compound against a panel of receptors, enzymes, and ion channels. This would generate data quantifying its interaction with a wide range of potential off-targets. However, at present, specific in vitro or in vivo data detailing the selectivity and specificity profile of this compound against a broad range of off-targets has not been publicly reported.
Allosteric vs. Orthosteric Binding Mechanisms
The mechanism by which a compound binds to its target can significantly influence its pharmacological effect. Binding can occur at the primary, or orthosteric, site where the endogenous ligand binds, or at a secondary, allosteric site. nih.gov
Orthosteric Binding: Orthosteric ligands directly compete with the natural substrate or ligand for binding at the active site. nih.gov This type of interaction often leads to complete inhibition of the target's activity. nih.gov
Allosteric Binding: Allosteric modulators bind to a site on the protein that is distinct from the active site. nih.gov This binding event induces a conformational change in the protein, which in turn modulates the activity of the active site. nih.gov Allosteric modulators can either enhance (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the target's function. A key advantage of allosteric modulators is their potential for greater selectivity, as allosteric sites are generally less conserved across protein families compared to the highly conserved orthosteric sites. nih.govnih.gov
The determination of whether this compound acts via an allosteric or orthosteric mechanism would require specific binding assays and structural biology studies. Such studies would elucidate the precise binding site and the nature of the interaction with its biological target. Currently, there is no available research that defines the specific binding mechanism of this compound.
Computational Chemistry and in Silico Modeling of 2 Azetidin 3 Yl 1 Methylbenzimidazole
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-(Azetidin-3-yl)-1-methylbenzimidazole, docking simulations are instrumental in predicting its binding affinity and interaction patterns with various protein targets. researchgate.netresearchgate.net Studies on analogous benzimidazole (B57391) and azetidinone derivatives have demonstrated the utility of this approach in identifying potential therapeutic targets. rjptonline.orgnih.gov For instance, docking studies on benzimidazole derivatives have been used to predict their binding modes within the active sites of enzymes like Plasmodium falciparum adenylosuccinate lyase (PfADSL) and epidermal growth factor receptor (EGFR). researchgate.netcovenantuniversity.edu.ng These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov The binding energies calculated from these simulations provide a quantitative measure of the binding affinity, helping to rank potential drug candidates. covenantuniversity.edu.ng For example, docking scores for some benzimidazole derivatives have been shown to correlate with their experimentally determined biological activities. rjptonline.org
Table 1: Representative Molecular Docking Data for Benzimidazole Analogs
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Benzimidazole Derivatives | PfADSL | -6.85 to -8.75 | Specific amino acids in the active site |
| Azetidin-2-one (B1220530) Derivatives | EGFR | Scores up to 85.89 (PLP fitness) | Amino acids in the erlotinib (B232) binding site |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of the ligand-protein complex over time. nih.gov For this compound, MD simulations can elucidate its conformational flexibility and how it adapts to the binding pocket of a target protein. nih.gov These simulations are crucial for assessing the stability of the interactions predicted by molecular docking. nih.gov By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can evaluate the stability of the complex and the flexibility of individual residues. researchgate.netnih.gov MD simulations have been successfully applied to study the interaction of benzimidazole derivatives with various targets, confirming the stability of the predicted binding modes and providing insights into the dynamic nature of the ligand-receptor interactions. nih.govnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govscirp.org For this compound and its analogs, QSAR models can predict their biological activity based on various molecular descriptors. chalcogen.ronih.gov These descriptors can be physicochemical, electronic, or steric in nature. chalcogen.ro
QSAR studies on benzimidazole and azetidinone derivatives have successfully identified key molecular properties that influence their antimicrobial and anticancer activities. nih.govresearchgate.net For example, parameters like lipophilicity (ClogP), molar refractivity, and electronic properties have been shown to have a significant correlation with the biological activity of benzimidazole derivatives. nih.govscirp.org The predictive power of QSAR models is often evaluated using statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (Q²). chalcogen.roresearchgate.net A robust QSAR model can be a valuable tool for designing new analogs of this compound with improved potency. nih.gov
Table 2: Key Descriptors in QSAR Models for Benzimidazole Analogs
| Descriptor Type | Specific Descriptor | Correlation with Activity | Reference |
|---|---|---|---|
| Hydrophobic | ClogP | Significant | nih.gov |
| Steric | Molar Refractivity | Significant | nih.gov |
| Electronic | Chemical Potential (μ) | Significant | scirp.org |
Pharmacophore Modeling and Virtual Screening Applications for Analog Discovery
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model can be generated based on its known active conformations or by comparing it with other active compounds. nih.gov This model can then be used as a 3D query in virtual screening of large chemical databases to identify novel compounds with similar pharmacophoric features, thus accelerating the discovery of new analogs. nih.govnih.gov
Pharmacophore models for benzimidazole derivatives have been successfully used to identify new potent inhibitors for various targets. nih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov The combination of pharmacophore modeling and virtual screening provides a powerful platform for hit identification and lead optimization in drug discovery campaigns. nih.gov
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure of this compound. scirp.orginonu.edu.tr These calculations can determine various electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). sapub.orgbiointerfaceresearch.com
The analysis of these electronic properties is crucial for understanding the reactivity and interaction capabilities of the molecule. researchgate.net For instance, the HOMO-LUMO energy gap can be related to the chemical reactivity and stability of the compound. inonu.edu.tr The MEP map can identify the regions of the molecule that are most likely to be involved in electrostatic interactions with a biological target. biointerfaceresearch.com Studies on benzimidazole derivatives have shown that quantum chemical descriptors can be effectively used in QSAR models to predict biological activity. scirp.org
In Silico Prediction of Compound-Target Engagement Parameters and Molecular Descriptors Relevant to Biological Activity
In silico methods are widely used to predict various parameters related to compound-target engagement and to calculate molecular descriptors that are relevant to biological activity. nih.gov For this compound, these predictions can guide its development as a potential therapeutic agent. mdpi.com
Various computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining the drug-likeness of a compound. mdpi.comnih.gov Molecular descriptors such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area are routinely calculated to assess a compound's potential for oral bioavailability, in line with guidelines such as Lipinski's rule of five. mdpi.comnih.gov Furthermore, in silico target prediction algorithms can identify potential biological targets for a given compound by comparing its structural and physicochemical properties with those of known ligands for a wide range of proteins. nih.govresearchgate.net
Analytical Methodologies for Characterization and Research Applications of 2 Azetidin 3 Yl 1 Methylbenzimidazole
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
Spectroscopic methods are paramount for determining the precise atomic arrangement and connectivity within a molecule. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to construct a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy for a compound like 2-(Azetidin-3-yl)-1-methylbenzimidazole would reveal distinct signals for each unique proton. The protons on the benzimidazole (B57391) ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The N-methyl group would present as a sharp singlet, likely around δ 3.7-4.0 ppm. The azetidine (B1206935) ring protons would exhibit more complex splitting patterns (multiplets) in the aliphatic region, reflecting their coupling with each other.
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The spectrum would show distinct signals for the aromatic carbons of the benzimidazole core, the C2 carbon linked to the azetidine ring, the N-methyl carbon, and the carbons of the azetidine ring. arabjchem.org The chemical shifts are indicative of the electronic environment of each carbon atom. researchgate.net For instance, the C2 carbon of the benzimidazole ring, being part of an imine-like system, would appear significantly downfield.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular puzzle. COSY identifies proton-proton coupling networks, confirming the connectivity within the benzimidazole and azetidine rings. HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds), which is essential for connecting the N-methyl group to the N1 position and the azetidine ring to the C2 position of the benzimidazole core.
Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Benzimidazole Derivatives This table presents typical chemical shift ranges observed for functional moieties found in compounds related to this compound. Specific values for the title compound may vary.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source |
|---|---|---|---|
| Benzimidazole Aromatic H | 7.09 - 7.63 | - | rsc.orgresearchgate.net |
| Benzimidazole Aromatic C | - | 114.1 - 143.1 | researchgate.netrsc.org |
| Benzimidazole C2 | - | ~151.1 | rsc.org |
| N-CH₃ | ~3.7 (estimated) | ~30-35 (estimated) | - |
| Azetidine CH/CH₂ | ~3.5 - 4.5 (estimated) | ~35-55 (estimated) | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. Its primary application in characterizing new compounds is the determination of the molecular weight with high accuracy, which helps in confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass so precisely that it provides the elemental composition of the molecule.
For this compound (C₁₁H₁₃N₃), the exact mass of the molecular ion [M+H]⁺ would be a key identifier. Electron impact (EI) or electrospray ionization (ESI) are common techniques used for benzimidazole derivatives. journalijdr.comnih.gov
Furthermore, MS provides structural information through the analysis of fragmentation patterns. researchgate.net The molecule is broken into smaller, charged fragments in a reproducible manner, and the masses of these fragments offer clues about the molecule's structure. Common fragmentation pathways for benzimidazole derivatives often involve cleavage of the substituents from the heterocyclic core. journalijdr.comresearchgate.net For the title compound, characteristic fragments could arise from the loss of the azetidine ring or parts of it, and cleavage of the N-methyl group.
Table 2: Expected High-Resolution Mass Spectrometry Data and Potential Fragments
| Species | Molecular Formula | Calculated m/z | Potential Origin |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₄N₃⁺ | 188.1209 | Protonated Molecular Ion |
| [M-CH₃]⁺ | C₁₀H₁₀N₃⁺ | 172.0902 | Loss of methyl radical |
| [M-C₃H₅N]⁺ | C₈H₈N₂⁺ | 132.0687 | Loss of azetidine moiety |
| [C₈H₈N₂]⁺ | C₈H₈N₂⁺ | 132.0687 | 1-methylbenzimidazole fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. researchgate.net
The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system are expected in the 1500-1650 cm⁻¹ region. rsc.org The aliphatic C-H stretching from the methyl and azetidine groups would be observed in the 2850-3000 cm⁻¹ range. The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would support the N1-methylation of the benzimidazole ring. rsc.org
Table 3: Characteristic Infrared Absorption Frequencies for Benzimidazole Derivatives This table shows typical IR absorption ranges for key functional groups relevant to the structure of this compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | docbrown.info |
| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 2960 | docbrown.info |
| C=N and C=C Stretch (Aromatic Ring) | 1500 - 1650 | rsc.org |
| C-N Stretch | 1250 - 1350 | - |
| Aromatic C-H Bend (Out-of-plane) | 740 - 770 | - |
Chromatographic Separation Techniques for Purity Assessment in Research Samples
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. It is the cornerstone of purity assessment in research and pharmaceutical development.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile organic compounds. For benzimidazole derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective method. researchgate.netnih.gov
In a typical RP-HPLC setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The purity of a sample of this compound can be determined by injecting a solution of the compound into the HPLC system. A single, sharp peak at a specific retention time indicates a high degree of purity. The area of the peak is proportional to the concentration of the compound. The method can be validated for linearity, precision, and accuracy to ensure reliable quantification. nih.govresearchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful separation technique suitable for volatile and thermally stable compounds. The sample is vaporized and injected into a column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. While many benzimidazole derivatives are solids with relatively high boiling points, GC analysis can be feasible, sometimes after derivatization to increase volatility.
GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and identification of the components in a mixture. mdpi.com For a research sample of this compound, GC could be used to detect and identify any volatile impurities, such as residual solvents from the synthesis. The purity would be assessed by the relative area of the main peak corresponding to the product.
Advanced Bioanalytical Methods for Preclinical Research Samples
The quantification of this compound in complex biological matrices from preclinical studies is critical for understanding its pharmacokinetic and pharmacodynamic properties. The gold standard for such bioanalysis is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity, selectivity, and robustness in analyzing small molecules within complex biological fluids and tissues. bioanalysis-zone.com
The general workflow for quantifying the compound in non-human preclinical samples, such as cell lysates or tissue homogenates, involves several key steps. First, a sample preparation procedure is employed to extract the analyte from the matrix, remove interfering substances like proteins and lipids, and concentrate the sample. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For tissue homogenates, an initial homogenization step using bead-based methods or mortar and pestle is required to release the compound from the tissue into a suitable buffer or solvent system. mdpi.com
Following extraction, the sample is injected into an LC system, where the compound is separated from remaining matrix components on a chromatographic column, typically a reverse-phase C18 column. The separated analyte then enters the mass spectrometer. Using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly selective detection. researchgate.net In MRM, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored for quantification, minimizing interference and enhancing sensitivity.
Validation of the bioanalytical method is performed according to regulatory guidelines and typically assesses parameters such as specificity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effect. While specific studies detailing a validated assay for this compound were not identified, the table below outlines the standard parameters and typical acceptance criteria for such a method.
Table 1: Typical Validation Parameters for an LC-MS/MS Bioanalytical Method
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤20% CV. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The closeness of repeated individual measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Matrix Effect | The influence of co-eluting, undetected matrix components on the ionization of the analyte. | Internal standard-normalized matrix factor should have a CV ≤15%. |
Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure and Co-crystal Analysis
Crystallographic studies are essential for elucidating the precise three-dimensional atomic arrangement of this compound in its solid state. Single-crystal X-ray diffraction (XRD) is the definitive technique used to determine the molecular structure, conformational preferences, and intermolecular interactions that dictate the crystal packing. researchgate.net This information is fundamental for understanding the compound's physicochemical properties, such as solubility and stability, and for enabling structure-based drug design.
The process begins with the growth of high-quality single crystals of the compound, which can be achieved through methods like slow evaporation from a suitable solvent. nih.gov The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the positions of the atoms are determined and the full molecular structure is resolved. nih.gov
Analysis of the crystal structure of a benzimidazole derivative typically reveals key details such as:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
Conformation: The spatial orientation of the azetidine ring relative to the benzimidazole core.
Intermolecular Interactions: The presence and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice. researchgate.netmdpi.com For instance, the nitrogen atoms in the benzimidazole and azetidine rings can act as hydrogen bond acceptors, while the N-H group on the azetidine ring can be a hydrogen bond donor.
While specific crystallographic data for this compound are not available in the public domain, the table below summarizes the typical parameters that are reported from a single-crystal XRD study.
Table 2: Standard Crystallographic Data Reported from an X-ray Diffraction Study
| Parameter | Description |
|---|---|
| Chemical Formula | The elemental composition of the molecule. |
| Formula Weight | The molecular weight of the compound. |
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules in the unit cell. |
| Density (calculated) | The calculated density of the crystal. |
| R-factors (R1, wR2) | Indicators of the quality of the structural refinement. |
| Hydrogen Bonding Details | Donor-H···Acceptor distances and angles for identified hydrogen bonds. |
Furthermore, co-crystal analysis, an extension of these crystallographic studies, could be employed to modify the physicochemical properties of this compound by crystallizing it with a benign co-former molecule. XRD is the primary tool for confirming the formation of a co-crystal and characterizing the new hydrogen-bonding networks between the compound and the co-former.
Preclinical Evaluation and Proof of Concept Studies Non Human Models
Exploration of Compound Activity in Relevant Animal Models (Mechanistic Insights Only)
Biomarker Identification and Modulation in Animal Models
Data not available in the public domain.
Future Perspectives and Challenges in Research on 2 Azetidin 3 Yl 1 Methylbenzimidazole
Development of Novel Synthetic Routes for Complex Analogs
The synthesis of structurally complex and diverse analogs of 2-(Azetidin-3-yl)-1-methylbenzimidazole is fundamental to exploring its full therapeutic potential. The preparation of azetidine (B1206935) derivatives is often a challenging step due to the inherent strain in the four-membered ring. medwinpublishers.com Future synthetic research will likely focus on developing more efficient, scalable, and versatile methods to create densely functionalized analogs.
Key areas for development include:
Advanced Cyclization and Cycloaddition Strategies: Cycloaddition and cyclization are primary methods for forming the azetidine ring. medwinpublishers.com Innovations in these areas, such as the visible-light-mediated aza Paternò–Büchi reaction, offer pathways to novel azetidine-based materials with controlled stereochemistry. researchgate.net
One-Pot and Multicomponent Reactions: To improve efficiency and reduce waste, researchers are developing one-pot reactions that combine multiple synthetic steps. For instance, a convenient one-pot synthesis for novel benzimidazole (B57391)–thiazinone derivatives has been reported, a strategy that could be adapted for producing complex benzimidazole analogs. nih.gov
Novel Catalytic Systems: The use of advanced catalysts, such as EDC·HCl and DMAP, has been shown to facilitate the coupling and cyclization steps in the synthesis of N-benzyl-substituted di-benzimidazole derivatives. Future work will likely explore new catalytic systems to enable the construction of more intricate molecular architectures.
Stereoselective Synthesis: Given the importance of stereochemistry in biological activity, developing synthetic routes that allow for precise control over the chiral centers within the azetidine ring will be crucial for producing enantiomerically pure and potent analogs.
Table 1: Emerging Synthetic Strategies for Complex Analogs
| Synthetic Strategy | Description | Potential Application for this compound Analogs | Reference |
|---|---|---|---|
| Visible-Light-Mediated Aza Paternò–Büchi Reaction | A photochemical [2+2] cycloaddition reaction between an imine and an alkene to form an azetidine ring. | Enables the synthesis of highly functionalized and stereochemically diverse azetidine precursors for incorporation into the benzimidazole scaffold. | researchgate.net |
| One-Pot Multicomponent Reactions | Combines several reactants in a single vessel to form a complex product, minimizing intermediate isolation steps. | Streamlines the synthesis of complex derivatives by combining the formation of the benzimidazole core and the attachment/modification of the azetidine ring in a single procedure. | nih.gov |
| Advanced Catalysis | Utilizes novel catalysts to improve reaction efficiency, selectivity, and functional group tolerance. | Facilitates challenging coupling reactions between the benzimidazole and azetidine moieties, allowing for the creation of previously inaccessible analogs. | |
| Stereoselective Grignard Reactions | A method used for the stereoselective synthesis of C-3-substituted azetidin-2-ones, which are known cholesterol absorption inhibitors. | Could be adapted to control the stereochemistry at the 3-position of the azetidine ring, leading to more potent and selective final compounds. | researchgate.net |
Discovery of Undiscovered Biological Targets and Mechanisms
Benzimidazole derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, antihypertensive, and anticancer properties. nih.gov While the specific biological targets of this compound are not yet fully elucidated, the structural motifs suggest several promising avenues for investigation. A significant future goal is to move beyond known activities and identify novel biological targets and mechanisms of action.
For example, certain 2-acetylpyridine (B122185) hydrazone derivatives of benzimidazole have been found to inhibit RNA and DNA synthesis in leukemia cells. nih.gov More recently, a new class of 2-(azetidin-3-ylamino)-nicotinamide derivatives was identified as potent inhibitors of the KRAS::SOS1 interaction, a key pathway in many cancers. nih.gov This finding is particularly relevant as it directly involves the azetidin-3-ylamino moiety, suggesting that this compound could be explored for similar activity.
Future research directions include:
High-Throughput Screening (HTS): Screening large libraries of analogs against diverse panels of cell lines and biological targets to uncover unexpected activities.
Chemoproteomics: Utilizing chemical probes derived from the parent compound to identify direct protein binding partners within the cellular proteome.
Mechanism of Action (MoA) Studies: Once a target is identified, detailed biochemical and cellular assays will be necessary to understand how the compound modulates the target's function and affects downstream signaling pathways.
Table 2: Potential Biological Targets Based on Related Scaffolds
| Compound Class | Known Biological Target/Activity | Potential Relevance for this compound | Reference |
|---|---|---|---|
| Benzimidazole Derivatives | Angiotensin II receptor antagonists (antihypertensive) | Analogs could be designed to target components of the renin-angiotensin system. | nih.gov |
| Benzimidazole Hydrazones | Inhibition of nucleic acid synthesis (anticancer) | The core structure may interact with DNA/RNA or related enzymes, suggesting a potential anticancer role. | nih.gov |
| 2-(Azetidin-3-ylamino)-nicotinamides | KRAS::SOS1 inhibitors (anticancer) | The azetidin-3-yl group is a key pharmacophore that could be leveraged to target the SOS1 protein. | nih.gov |
| Azetidin-2-one (B1220530) Derivatives | Cholesterol absorption inhibitors | While structurally different, this highlights the azetidine ring's role in targeting metabolic pathways. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govwiley.com For this compound, AI/ML can play a pivotal role in designing novel analogs with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.gov
Key applications of AI/ML in this context include:
De Novo Design: Generative AI models, such as variational autoencoders, can create novel molecular structures from scratch that are optimized for specific biological targets. nih.govmdpi.com This allows for the exploration of a much wider chemical space than traditional methods.
Predictive Modeling: ML algorithms can be trained on existing data to predict various properties of new analogs, including their bioactivity, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity. nih.govcrimsonpublishers.com This helps prioritize the most promising candidates for synthesis.
Structure-Based Drug Design: When the 3D structure of a biological target is known, ML can enhance molecular docking simulations to more accurately predict binding affinities and poses, guiding the rational design of more effective inhibitors. nih.gov Computational design is already being applied to optimize analogs of other complex molecules. nih.govnih.govmdpi.comrsc.org
Table 3: Applications of AI/ML in the Design of Novel Analogs
| AI/ML Application | Specific Task | Expected Outcome | Reference |
|---|---|---|---|
| Generative Models | De novo design of novel azetidinyl-benzimidazole scaffolds. | Generation of diverse and synthesizable virtual compounds with predicted high affinity for a target. | mdpi.com |
| Deep Learning | Prediction of ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early identification of candidates with poor pharmacokinetic profiles, reducing late-stage failures. | nih.govcrimsonpublishers.com |
| Machine Learning for Docking | Refining protein-ligand scoring functions to improve binding affinity predictions. | More accurate prioritization of computationally designed analogs for synthesis and testing. | crimsonpublishers.com |
| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate chemical structures with biological activities. | Identification of key structural features responsible for potency and selectivity to guide lead optimization. | nih.gov |
Design of Chemical Probes for Advanced Biological Studies
To validate new biological targets and elucidate mechanisms of action, the development of specialized chemical probes is essential. A chemical probe is a molecule designed to selectively interact with a specific target, enabling its study in complex biological systems. nih.gov Photoaffinity labeling, in particular, is a powerful technique for identifying the direct binding partners of a compound. mdpi.com
A photoaffinity probe based on this compound would typically consist of three key components:
Pharmacophore: The core this compound structure, which provides binding affinity and selectivity for the target protein. nih.gov
Photoreactive Group: A moiety, such as an arylazide, benzophenone, or diazirine, that becomes highly reactive upon UV irradiation, forming a covalent bond with the target protein at or near the binding site. nih.govmdpi.com
Reporter Tag: A functional handle, such as biotin (B1667282) or an alkyne group, that allows for the detection, enrichment, and identification of the covalently labeled protein. nih.govnih.gov
The design of such probes can be challenging, as the addition of the photoreactive group and reporter tag must not significantly diminish the compound's binding affinity or cell permeability. nih.gov Successful design would enable definitive target identification and validation, providing crucial insights for further drug development. nih.gov
Table 4: Components of a Potential Photoaffinity Probe
| Component | Example Functional Group | Purpose in Biological Studies | Reference |
|---|---|---|---|
| Pharmacophore | This compound | Provides specific binding to the biological target of interest. | nih.gov |
| Photoreactive Group | Arylazide or Diazirine | Forms a stable covalent bond with the target protein upon UV light activation, enabling permanent labeling. | nih.govmdpi.com |
| Reporter Tag | Biotin or Alkyne | Allows for subsequent detection (e.g., via streptavidin conjugates) or enrichment (e.g., via click chemistry) of the labeled target protein for identification by mass spectrometry. | nih.govnih.gov |
Overcoming Research Challenges in Achieving High Selectivity and Potency in Preclinical Settings
A primary goal in preclinical drug development is to optimize a lead compound to maximize its potency against the intended target while minimizing its effects on other proteins (off-target effects), thereby ensuring high selectivity. This is a multifaceted challenge that requires an integrated approach.
For analogs of this compound, key challenges and strategies include:
Improving Potency: Potency is often enhanced through iterative cycles of structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can identify the key structural features that govern target binding. A recent study on related SOS1 inhibitors demonstrated how strategic modifications could achieve potent biochemical activity. nih.gov
Enhancing Selectivity: Achieving selectivity often involves exploiting subtle differences between the target protein and other related proteins. Computational modeling can help identify regions of the binding pocket that are unique to the target, guiding the design of analogs with functionalities that specifically interact with these regions.
Optimizing Pharmacokinetics: A compound can be highly potent and selective in a biochemical assay but fail in a living system due to poor absorption, rapid metabolism, or poor distribution. The aforementioned SOS1 inhibitor, despite its potency, suffered from a suboptimal pharmacokinetic profile, highlighting this common hurdle. nih.gov Medicinal chemists must balance the structural requirements for potency with those needed for favorable drug-like properties.
Bridging In Vitro and In Vivo Efficacy: Demonstrating that the mechanism of action observed in vitro is responsible for the therapeutic effect in vivo is a critical step. This involves developing robust cellular and animal models and using tools like chemical probes to confirm target engagement in these more complex settings.
Table 5: Challenges and Strategies in Preclinical Optimization
| Challenge | Description | Strategy for Overcoming the Challenge | Reference |
|---|---|---|---|
| Low Potency | Insufficient biological activity at therapeutically relevant concentrations. | Conduct iterative Structure-Activity Relationship (SAR) studies, guided by computational modeling, to enhance binding affinity. | nih.gov |
| Poor Selectivity | The compound interacts with multiple unintended "off-targets," leading to potential side effects. | Utilize structure-based design to exploit differences between the intended target and related proteins. Screen against a panel of off-targets. | nih.gov |
| Suboptimal Pharmacokinetics (PK) | Poor absorption, rapid metabolism, or unfavorable distribution prevents the compound from reaching its target in sufficient concentrations. | Modify the compound's physicochemical properties (e.g., solubility, lipophilicity) to improve its ADME profile. Use AI/ML to predict PK properties early in the design phase. | nih.govnih.gov |
| Lack of Target Engagement in vivo | The compound fails to interact with its intended target in a whole organism. | Develop and use chemical probes or biomarkers to confirm that the compound reaches and binds to its target in cellular and animal models. | nih.gov |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Azetidin-3-yl)-1-methylbenzimidazole, and how do reaction conditions influence product selectivity?
The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents. For example, the use of acyl chlorides (e.g., m-toluoyl chloride) with o-phenylenediamine under high-temperature conditions promotes benzimidazole formation due to the presence of a good leaving group (e.g., Cl⁻) . Protonating agents like polyphosphoric acid enhance cyclization efficiency by stabilizing intermediates . Alternative methods include cyclization using CO₂ under H₂, which offers a greener approach but requires optimization of pressure and catalyst systems . Key variables to control include temperature (80–150°C), solvent polarity, and stoichiometry of reagents to minimize byproducts like amides .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?
- ¹H/¹³C NMR : The azetidine ring protons appear as distinct multiplets in the δ 3.0–4.0 ppm range, while the benzimidazole aromatic protons resonate between δ 7.0–8.5 ppm. The methyl group at N1 typically shows a singlet near δ 3.5 ppm .
- IR : Stretching vibrations for C=N (benzimidazole) appear at ~1600 cm⁻¹, and N-H (if present) near 3400 cm⁻¹. The absence of a carbonyl peak (e.g., ~1700 cm⁻¹) confirms successful cyclization over amide formation .
- Mass Spectrometry : High-resolution MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragment patterns consistent with azetidine ring cleavage .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity of this compound derivatives, particularly regarding frontier orbital interactions?
Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions. For example:
- Substituents on the azetidine ring (e.g., electron-withdrawing groups) lower the LUMO energy, enhancing electrophilic attack at the benzimidazole C2 position .
- Fukui indices can identify nucleophilic/electrophilic sites, aiding in rational design for functionalization (e.g., halogenation or cross-coupling) .
- MD simulations can assess steric effects of bulky substituents on binding affinity in biological targets .
Q. How do structural modifications (e.g., substituents on the azetidine or benzimidazole rings) impact the compound’s bioactivity, such as antioxidant or antiproliferative effects?
- Azetidine Modifications : Introducing electron-donating groups (e.g., -OCH₃) increases electron density on the benzimidazole ring, enhancing radical scavenging in antioxidant assays (e.g., DPPH assay) .
- Benzimidazole Substituents : 5,6-Dihalo substitutions (Cl, F) improve antiproliferative activity by stabilizing intercalation with DNA, as shown in MTT assays against HeLa cells .
- Hybrid Structures : Conjugation with thiazole (e.g., 2-thiazol-4-yl derivatives) enhances kinase inhibition via H-bonding with ATP-binding pockets, validated by docking studies (AutoDock Vina) .
Q. How can conflicting data on reaction outcomes (e.g., amide vs. benzimidazole formation) be resolved through mechanistic studies?
- Kinetic vs. Thermodynamic Control : High-temperature, acidic conditions favor benzimidazole formation (thermodynamic product), while milder conditions may yield amides (kinetic product) .
- Isotopic Labeling : Using ¹⁵N-labeled o-phenylenediamine can track N incorporation into the benzimidazole ring via 2D NMR (HSQC) .
- In Situ Monitoring : ReactIR or Raman spectroscopy can detect intermediates (e.g., Schiff bases) to refine reaction pathways .
Methodological Guidance
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., polymerization) during cyclization .
- Crystallization Optimization : Use mixed solvents (e.g., EtOH/H₂O) to enhance crystal lattice stability, confirmed by PXRD .
- Purification : Combine column chromatography (silica gel, EtOAc/hexane) with preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for >95% purity .
Q. How should researchers validate the biological activity of derivatives while minimizing false positives?
- Dose-Response Curves : Use IC₅₀ values from at least three independent experiments to confirm potency .
- Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins) to assess selectivity .
- Cellular Uptake Studies : LC-MS quantification of intracellular compound levels ensures bioactivity correlates with permeability .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar derivatives?
- Reagent Purity : Trace moisture in polyphosphoric acid can hydrolyze intermediates, reducing yields. Karl Fischer titration ensures <0.1% H₂O .
- Catalyst Variability : Batch differences in Pd catalysts (e.g., Pd/C) may require pre-treatment (H₂ activation) to maintain consistency .
- Byproduct Identification : LC-MS monitoring identifies side products (e.g., over-oxidized species), guiding protocol adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
